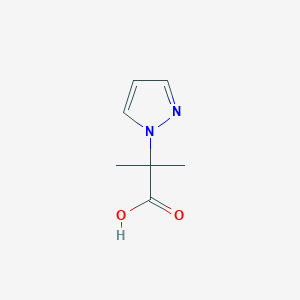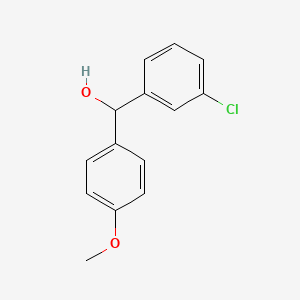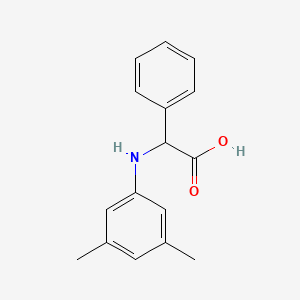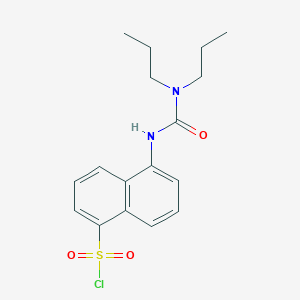
2-Methyl-2-(1H-Pyrazol-1-yl)propansäure
Übersicht
Beschreibung
“2-methyl-2-(1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is also known as "1H-Pyrazole-1-acetic acid, α,α-dimethyl-" .
Molecular Structure Analysis
The InChI code for “2-methyl-2-(1H-pyrazol-1-yl)propanoic acid” is1S/C7H10N2O2/c1-7(2,6(10)11)9-5-3-4-8-9/h3-5H,1-2H3,(H,10,11) . This indicates that the molecule consists of a pyrazole ring attached to a propanoic acid moiety with two methyl groups. Physical And Chemical Properties Analysis
“2-methyl-2-(1H-pyrazol-1-yl)propanoic acid” is a solid at room temperature . It has a melting point range of 107 - 111°C .Wissenschaftliche Forschungsanwendungen
Krebsforschung: Modulation des Androgenrezeptors
2-Methyl-2-(1H-Pyrazol-1-yl)propansäure: wurde im Kontext der Krebsforschung untersucht, insbesondere im Hinblick auf die Behandlung von kastrationsresistentem Prostatakrebs (CRPC). Die Forscher haben zwei Hauptrichtungen untersucht:
- CYP17A-Hemmung: Ein Ansatz beinhaltet die Blockierung der endogenen Synthese von Androgenen mit Inhibitoren wie Abirateron. Diese Inhibitoren zielen auf das CYP17A-Enzym ab, das eine entscheidende Rolle bei der Androgenbiosynthese spielt .
- Bekämpfung von Medikamentenresistenz: Die Verbindung wurde auch als potenzielle Strategie untersucht, um die Medikamentenresistenz zu überwinden, die nach längerem Einsatz von Androgenrezeptor-Antagonisten der ersten Generation (z. B. Bicalutamid) auftritt .
Antileishmaniale Aktivität
In einer Studie zeigte This compound vielversprechende antileishmaniale Aktivität. Sie wurde gegen Leishmania major PTR1 (ein potenzielles Medikamenten-Ziel) getestet, und Molekül-Docking-Studien bestätigten ihre Wirksamkeit .
Antimalaria-Potenzial
Forscher haben die antimalaria-Eigenschaften dieser Verbindung untersucht. Insbesondere:
- Verbindung 14: Zeigte auch eine signifikante Unterdrückung (90,4%) gegen P. berghei .
Chemische Synthese und kundenspezifische Herstellung
Neben ihren biologischen Anwendungen wird This compound in der chemischen Synthese und in der kundenspezifischen Herstellung verwendet. Unternehmen wie ChemScene bieten die Verbindung für die Massenproduktion und Beschaffung an .
Sicherheit und Handhabung
- Sicherheitshinweise: Sie trägt Warnhinweise (GHS07) und Gefahrenhinweise (H302, H312, H332). Vorsichtsmaßnahmen umfassen das Vermeiden von Einnahme, Hautkontakt und Einatmen. Informationen zum sicheren Umgang finden Sie im Sicherheitsdatenblatt .
Safety and Hazards
Wirkmechanismus
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the active site of a target protein, characterized by lower binding free energy . This suggests that 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid may also interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemische Analyse
Biochemical Properties
2-methyl-2-(1H-pyrazol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, which may have implications for neurological functions and disorders. Additionally, 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid may interact with other biomolecules, such as transport proteins and receptors, affecting their binding and signaling properties.
Cellular Effects
The effects of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid on cellular processes are diverse and depend on the cell type and context. In neuronal cells, this compound can influence cell signaling pathways by modulating the activity of enzymes like acetylcholinesterase . This modulation can impact neurotransmitter levels, leading to changes in synaptic transmission and neuronal communication. Furthermore, 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid may affect gene expression and cellular metabolism, potentially altering the expression of genes involved in oxidative stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid exerts its effects through various mechanisms. One key mechanism is the inhibition of acetylcholinesterase, which occurs through the binding of the compound to the enzyme’s active site . This binding prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. Additionally, 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid may interact with other enzymes and receptors, influencing their activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, may lead to its degradation. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular processes, including enzyme inhibition and gene expression .
Dosage Effects in Animal Models
The effects of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as the modulation of neurotransmitter levels and the enhancement of cognitive functions . At higher doses, it may induce toxic or adverse effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes changes significantly beyond a certain dosage .
Metabolic Pathways
2-methyl-2-(1H-pyrazol-1-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and biotransformation . The compound can undergo various metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported across cell membranes by organic anion transporters, facilitating its entry into target cells . Once inside the cells, it can bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological effects. For instance, the presence of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid in the mitochondria may influence mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
2-methyl-2-pyrazol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-7(2,6(10)11)9-5-3-4-8-9/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGVDJHDIPSUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296540 | |
| Record name | α,α-Dimethyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
851975-10-5 | |
| Record name | α,α-Dimethyl-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851975-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Dimethyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B1635785.png)












